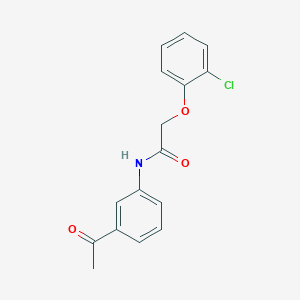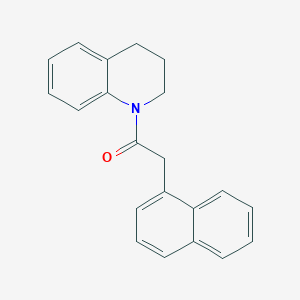![molecular formula C18H23N3O5 B321283 2-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321283.png)
2-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring, an anilino group, and multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the anilino group: This step involves the reaction of the cyclohexane derivative with aniline under acidic or basic conditions.
Formation of the oxobutanoyl group: This can be accomplished through acylation reactions using appropriate acylating agents.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid methyl ester
- This compound ethyl ester
Uniqueness
Compared to similar compounds, this compound stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity
Properties
Molecular Formula |
C18H23N3O5 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(1S,2R)-2-[[(4-anilino-4-oxobutanoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H23N3O5/c22-15(19-12-6-2-1-3-7-12)10-11-16(23)20-21-17(24)13-8-4-5-9-14(13)18(25)26/h1-3,6-7,13-14H,4-5,8-11H2,(H,19,22)(H,20,23)(H,21,24)(H,25,26)/t13-,14+/m1/s1 |
InChI Key |
JFYGFUCQEDGLCQ-KGLIPLIRSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2)C(=O)O |
SMILES |
C1CCC(C(C1)C(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B321200.png)
![2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B321203.png)
![2-(2-chlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B321204.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B321206.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B321210.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-chlorophenoxy)acetamide](/img/structure/B321211.png)

![N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B321213.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B321214.png)

![2-(1-naphthyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B321218.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B321219.png)
![2-[(1-naphthylacetyl)amino]-N-phenylbenzamide](/img/structure/B321221.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B321224.png)
